N-(2,4-dimethylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)glycinamide: is an organic compound characterized by the presence of a glycinamide group attached to a 2,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(2,4-dimethylphenyl)glycinamide involves the reaction of 2,4-dimethylphenylamine with glycine derivatives under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out in an inert atmosphere to prevent oxidation.
-
Amidation Reaction: : Another synthetic route involves the amidation of 2,4-dimethylphenylamine with glycine chloride or glycine esters. This reaction is usually performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(2,4-dimethylphenyl)glycinamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the glycinamide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)glycinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to develop inhibitors for specific enzymes.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of anti-inflammatory or analgesic agents.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The glycinamide group can form hydrogen bonds with active sites, while the 2,4-dimethylphenyl moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)acetamide
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)propionamide
Uniqueness
N-(2,4-dimethylphenyl)glycinamide is unique due to the presence of the glycinamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for specific applications where other compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
YGCPJMYYCZRQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.